1-Butylcyclobutanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

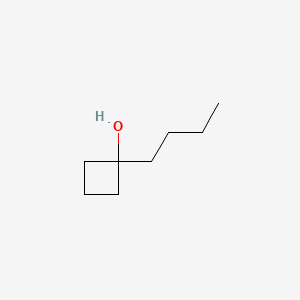

Structure

3D Structure

Properties

CAS No. |

20434-34-8 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

1-butylcyclobutan-1-ol |

InChI |

InChI=1S/C8H16O/c1-2-3-5-8(9)6-4-7-8/h9H,2-7H2,1H3 |

InChI Key |

OJTUXDCUCZTUBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCC1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Butylcyclobutanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of 1-Butylcyclobutanol. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed chemical data and experimental insights.

Core Chemical and Physical Properties

This compound, with the CAS number 20434-34-8, is a tertiary alcohol characterized by a cyclobutane (B1203170) ring with a butyl group and a hydroxyl group attached to the same carbon atom.[1][2] Its chemical characteristics are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | 1-butylcyclobutan-1-ol | [1] |

| Molecular Formula | C₈H₁₆O | [1][2] |

| CAS Number | 20434-34-8 | [1][2] |

| Molecular Weight | 128.21 g/mol | [1] |

| Canonical SMILES | CCCCC1(CCC1)O | [1] |

| InChIKey | OJTUXDCUCZTUBM-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Boiling Point | 175 °C (at 751 Torr) | |

| Density | 0.8721 g/cm³ | |

| pKa (Predicted) | 15.38 ± 0.20 | |

| XLogP3-AA | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

Chemical Structure

The structure of this compound consists of a central four-membered cyclobutane ring. A butyl (C₄H₉) group and a hydroxyl (-OH) group are both bonded to the first carbon atom of this ring.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a butyl Grignard reagent, such as butylmagnesium bromide, with cyclobutanone (B123998).[3]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Cyclobutanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Iodine crystal (as initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromobutane solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to bubble.[4]

-

Once the reaction starts, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring for 30-60 minutes to ensure the complete formation of butylmagnesium bromide.[4]

-

-

Reaction with Cyclobutanone:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Dissolve cyclobutanone in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the cyclobutanone solution dropwise to the cooled Grignard reagent with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[4]

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.[4]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine all organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by distillation or column chromatography.

-

Spectroscopic Analysis

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group's protons (triplets and multiplets in the upfield region) and the cyclobutane ring protons. The hydroxyl proton will appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the quaternary carbon of the cyclobutane ring attached to the hydroxyl and butyl groups.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. C-H stretching vibrations from the alkyl groups will appear around 2850-3000 cm⁻¹. A C-O stretching band is expected in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), can be used to determine the molecular weight and fragmentation pattern of this compound.[1] The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for tertiary alcohols include the loss of water and cleavage of the C-C bond adjacent to the hydroxyl group.

References

IUPAC name for 1-butylcyclobutan-1-ol

An In-depth Technical Guide to 1-Butylcyclobutan-1-ol for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylcyclobutan-1-ol is a tertiary alcohol containing a cyclobutane (B1203170) ring. Its International Union of Pure and Applied Chemistry (IUPAC) name is 1-butylcyclobutan-1-ol [1]. This compound is of significant interest to the fields of medicinal chemistry and drug development due to the unique structural and physicochemical properties conferred by the cyclobutane and tertiary alcohol moieties.

Cyclobutane rings are increasingly utilized in medicinal chemistry to introduce conformational rigidity, improve metabolic stability, and serve as non-planar bioisosteres for other cyclic or aromatic systems[2][3]. The three-dimensional nature of the cyclobutane scaffold provides opportunities for novel molecular designs that can enhance binding affinity and selectivity for biological targets[2]. Furthermore, tertiary alcohols are known to be resistant to metabolic oxidation, a common pathway for drug clearance, which can lead to improved pharmacokinetic profiles[4][5][6][7]. The strategic incorporation of a 1-butylcyclobutan-1-ol motif into a drug candidate could therefore offer a pathway to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

This technical guide provides a comprehensive overview of 1-butylcyclobutan-1-ol, including its chemical properties, a detailed experimental protocol for its synthesis, its spectral characteristics, and a discussion of its potential applications in drug development.

Chemical and Physical Properties

The fundamental properties of 1-butylcyclobutan-1-ol are summarized in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | 1-butylcyclobutan-1-ol | [1] |

| Synonyms | 1-Butylcyclobutanol | [1] |

| CAS Number | 20434-34-8 | [1] |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Canonical SMILES | CCCCC1(CCC1)O | [1] |

| InChI | InChI=1S/C8H16O/c1-2-3-5-8(9)6-4-7-8/h9H,2-7H2,1H3 | [1] |

| InChIKey | OJTUXDCUCZTUBM-UHFFFAOYSA-N | [1] |

Synthesis of 1-Butylcyclobutan-1-ol

The most direct and common method for the synthesis of 1-butylcyclobutan-1-ol is the Grignard reaction, which involves the nucleophilic addition of a butyl Grignard reagent to cyclobutanone (B123998). This method is widely used for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.

General Reaction Scheme

The overall reaction for the synthesis of 1-butylcyclobutan-1-ol via the Grignard reaction is as follows:

-

Formation of the Grignard Reagent: Butylmagnesium bromide is prepared by reacting 1-bromobutane (B133212) with magnesium metal in an anhydrous ether solvent.

-

Nucleophilic Addition: The prepared Grignard reagent is then reacted with cyclobutanone. The nucleophilic butyl group attacks the electrophilic carbonyl carbon of cyclobutanone.

-

Acidic Workup: The resulting magnesium alkoxide intermediate is hydrolyzed in an acidic workup to yield the final product, 1-butylcyclobutan-1-ol.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-butylcyclobutan-1-ol.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

1-Bromobutane

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Cyclobutanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried to remove any moisture.

-

Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask under a nitrogen atmosphere.

-

A solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. The remaining 1-bromobutane solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclobutanone:

-

A solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

-

Workup and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride with vigorous stirring.

-

The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to yield pure 1-butylcyclobutan-1-ol.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1-butylcyclobutan-1-ol.

Spectroscopic Data

The structural elucidation of 1-butylcyclobutan-1-ol is confirmed through various spectroscopic techniques. The expected data is summarized below.

| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR | ~3.5-4.0 ppm (s, 1H, -OH) , 1.8-2.2 ppm (m, 4H, cyclobutane-H), 1.2-1.6 ppm (m, 6H, butyl-CH₂), 0.9 ppm (t, 3H, butyl-CH₃) |

| ¹³C NMR | ~70-75 ppm (quaternary C-OH) , ~35-40 ppm (cyclobutane-CH₂), ~25-30 ppm (butyl-CH₂), ~14 ppm (butyl-CH₃) |

| Infrared (IR) | ~3400 cm⁻¹ (broad, O-H stretch) , ~2950-2850 cm⁻¹ (C-H stretch), ~1460 cm⁻¹ (C-H bend), ~1150 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | m/z 128 (M⁺) , 110 (M-H₂O)⁺, 85, 71, 57 (butyl fragment) |

Relevance in Drug Development

The incorporation of a 1-butylcyclobutan-1-ol moiety into a drug candidate can be a strategic approach to enhance its pharmacological properties. The cyclobutane ring can act as a rigid scaffold, locking the molecule into a specific conformation that may be more favorable for binding to its biological target. This can lead to increased potency and selectivity. The tertiary alcohol group is resistant to oxidation, a major metabolic pathway for primary and secondary alcohols, thus potentially increasing the metabolic stability and in vivo half-life of the drug.

Conceptual Signaling Pathway for Improved Drug Properties

The following diagram illustrates the logical relationship between the structural features of 1-butylcyclobutan-1-ol and its potential benefits in drug development.

Caption: Potential benefits of 1-butylcyclobutan-1-ol in drug design.

Conclusion

1-Butylcyclobutan-1-ol is a valuable building block for medicinal chemists and drug development professionals. Its synthesis is readily achievable through established methods such as the Grignard reaction. The unique combination of a rigid cyclobutane scaffold and a metabolically stable tertiary alcohol makes it an attractive moiety for incorporation into novel therapeutic agents. The strategic use of this compound has the potential to address common challenges in drug design, including metabolic instability and lack of conformational control, ultimately leading to the development of safer and more effective medicines. Further research into the biological activities of derivatives of 1-butylcyclobutan-1-ol is warranted to fully explore its potential in various therapeutic areas.

References

- 1. This compound | C8H16O | CID 547007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Technical Guide: 1-Butylcyclobutanol (CAS No. 20434-34-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylcyclobutanol is a tertiary alcohol containing a cyclobutane (B1203170) ring. The cyclobutane motif is of growing interest in medicinal chemistry, often incorporated into drug candidates to enhance metabolic stability, introduce conformational rigidity, and serve as a versatile scaffold for exploring chemical space.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential role in drug development, with a focus on relevant biological pathways.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 20434-34-8 | [3][4][5] |

| Molecular Formula | C₈H₁₆O | [3][6] |

| Molecular Weight | 128.21 g/mol | [4][6] |

| Boiling Point | 175 °C (at 751 Torr) | [6] |

| Density | 0.8721 g/cm³ | [6] |

| pKa (Predicted) | 15.38 ± 0.20 | [6] |

| Appearance | Colorless liquid (based on analogous compounds) | [7] |

| Solubility | Partially soluble in water (based on analogous compounds) |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The synthesis of this compound can be readily achieved through the Grignard reaction, a robust and widely used method for forming carbon-carbon bonds. This procedure involves the reaction of a butylmagnesium halide (Grignard reagent) with cyclobutanone (B123998).

Materials and Equipment:

-

Anhydrous diethyl ether

-

Magnesium turnings

-

Cyclobutanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

-

In the three-necked flask, combine magnesium turnings and a small crystal of iodine (as an initiator).

-

Add a small portion of a solution of 1-bromobutane in anhydrous diethyl ether to the magnesium turnings.

-

The reaction is typically initiated by gentle warming. Once initiated, the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred until the magnesium is consumed.

-

-

Reaction with Cyclobutanone:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of cyclobutanone in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent. The temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.[8]

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.[8]

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

-

Safety Precautions:

-

Grignard reagents are highly reactive and pyrophoric. All operations should be conducted under an inert atmosphere and away from sources of ignition.[7]

-

Diethyl ether is extremely flammable. Use appropriate ventilation and take precautions against static discharge.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Applications in Drug Development and Relevant Signaling Pathways

While specific biological activities and direct interactions with signaling pathways for this compound have not been extensively reported in the literature, the cyclobutane moiety is a recognized pharmacophore in medicinal chemistry. Its incorporation into drug molecules can significantly influence their pharmacological properties.

Role as a Bioisostere and Scaffold

The rigid, three-dimensional structure of the cyclobutane ring makes it an excellent scaffold for presenting pharmacophoric groups in a defined spatial orientation. It can also serve as a bioisostere for other cyclic or acyclic moieties to improve metabolic stability and pharmacokinetic profiles.[1]

Potential for Targeting Cellular Pathways

Many drugs containing rigid, hydrophobic scaffolds, such as the cyclobutyl group, are designed to interact with specific binding pockets in proteins, thereby modulating their function. These proteins are often key components of cellular signaling pathways implicated in various diseases.

Based on the known activities of other cyclobutane-containing compounds, this compound and its derivatives could potentially be investigated for their effects on pathways such as:

-

Tubulin Polymerization: Some cyclobutane derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them potential anticancer agents.[9]

-

Enzyme Inhibition: The cyclobutane ring can be used to design potent and selective enzyme inhibitors by occupying hydrophobic pockets in the active site.

-

Receptor Modulation: By presenting key functional groups in a specific orientation, cyclobutane-containing molecules can act as agonists or antagonists for various cell surface and nuclear receptors.

Below is a generalized diagram illustrating a common signaling pathway that could be a target for novel small molecule inhibitors, including those with a cyclobutane scaffold.

Caption: Hypothetical signaling pathway targeted by a small molecule inhibitor.

Conclusion

This compound is a readily accessible compound with physicochemical properties that make it an interesting building block for medicinal chemistry and drug discovery. While its specific biological activities are yet to be fully elucidated, its cyclobutane core represents a valuable scaffold for the design of novel therapeutics targeting a range of cellular pathways. Further research into the biological evaluation of this compound and its derivatives is warranted to explore its full potential in drug development.

References

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C8H16O | CID 547007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:20434-34-8 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 20434-34-8 [m.chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and weight of 1-Butylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Butylcyclobutanol, detailing its chemical properties, a robust synthesis protocol, and methods for its analysis. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, this guide also explores the broader context of cyclobutane (B1203170) derivatives in medicinal chemistry to highlight its potential areas of interest for further research.

Core Data Presentation

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| CAS Number | 20434-34-8 | [1] |

| Appearance | Presumed to be a liquid at room temperature | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Expected to be soluble in organic solvents |

Synthesis of this compound via Grignard Reaction

The synthesis of this compound can be effectively achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This involves the reaction of a butyl Grignard reagent (butylmagnesium bromide) with cyclobutanone (B123998).

Experimental Protocol

Materials:

-

Magnesium turnings

-

Cyclobutanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), dilute

-

Standard glassware for anhydrous reactions (three-neck round-bottom flask, reflux condenser, dropping funnel, drying tubes)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

Part A: Preparation of Butylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Fit the condenser and the dropping funnel with drying tubes containing calcium chloride to protect the reaction from atmospheric moisture.

-

Initiation: Place magnesium turnings in the flask and add a small amount of anhydrous diethyl ether to cover the magnesium. Prepare a solution of 1-bromobutane in anhydrous diethyl ether in the dropping funnel.

-

Grignard Formation: Add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and bubbling is observed. Gentle warming or the addition of a small crystal of iodine can be used as an initiator if the reaction does not start spontaneously. Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.[2] After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be gray and cloudy.[2]

Part B: Reaction with Cyclobutanone

-

Addition of Ketone: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve cyclobutanone in anhydrous diethyl ether and add this solution to the dropping funnel. Add the cyclobutanone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This step hydrolyzes the magnesium alkoxide intermediate and neutralizes any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal and Purification: Filter to remove the drying agent and remove the diethyl ether by rotary evaporation. The crude this compound can then be purified by vacuum distillation.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the compound and confirming its molecular weight. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the butyl group protons and the cyclobutane ring protons. The ¹³C NMR spectrum will show distinct peaks for each of the carbon atoms in the molecule.

Biological Significance and Potential Applications

While no specific biological activities or involvement in signaling pathways have been documented for this compound, the broader class of cyclobutane-containing molecules is of significant interest in medicinal chemistry and drug discovery. The cyclobutane ring is a valuable structural motif that can:

-

Serve as a rigid scaffold: The constrained nature of the cyclobutane ring can help to lock a molecule into a specific conformation, which can be advantageous for binding to biological targets with high affinity and selectivity.

-

Improve metabolic stability: The replacement of more metabolically labile groups with a cyclobutane ring has been shown to improve the pharmacokinetic properties of drug candidates.

-

Provide novel intellectual property: The incorporation of a cyclobutane moiety can lead to novel chemical entities with unique pharmacological profiles.

Cyclobutanol derivatives have been explored for a range of therapeutic applications, including as potential anti-cancer agents. Given these trends, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential biological activity. Further research is warranted to explore the pharmacological profile of this and related simple alkylcyclobutanols.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound via the Grignard reaction.

Caption: Workflow for the synthesis of this compound.

References

Grignard reaction for 1-butylcyclobutan-1-ol synthesis

An In-depth Technical Guide to the Synthesis of 1-Butylcyclobutan-1-ol via Grignard Reaction

Abstract

The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive technical overview of the synthesis of 1-butylcyclobutan-1-ol, a tertiary alcohol, through the nucleophilic addition of a Grignard reagent to a ketone. The synthesis involves the reaction of butylmagnesium bromide with cyclobutanone (B123998).[3] This document details the reaction mechanism, a comprehensive experimental protocol, expected analytical data, and potential side reactions. It is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Reaction Mechanism and Principles

The Grignard reaction involves the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbonyl carbon of a ketone.[1][4] The reaction proceeds in two primary steps: the formation of the Grignard reagent and the subsequent nucleophilic addition to the carbonyl compound, followed by an acidic workup to yield the alcohol.[5]

Step 1: Formation of the Grignard Reagent (Butylmagnesium Bromide) 1-Bromobutane (B133212) reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form butylmagnesium bromide.[2][6] This is a redox reaction where the magnesium is oxidized.

Step 2: Nucleophilic Addition to Cyclobutanone The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of cyclobutanone.[1] This addition breaks the carbonyl π bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[4][7]

Step 3: Protonation (Aqueous Workup) The reaction is quenched with a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid.[8] This step protonates the alkoxide intermediate to yield the final product, 1-butylcyclobutan-1-ol.[4][9]

References

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. Laboratory Synthesis of 1-n-Butylcyclohexanol [zkxb.jsu.edu.cn]

- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. byjus.com [byjus.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

A Technical Guide to the Retrosynthesis of Tertiary Cyclobutyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) motif has garnered significant interest in medicinal chemistry due to its unique ability to act as a rigid, three-dimensional, sp³-rich scaffold.[1][2] These characteristics can confer advantageous pharmacological properties, including improved metabolic stability and binding efficiency, making cyclobutanes a valuable alternative to more flexible linkers or planar aryl groups in drug design.[1][3] Among cyclobutane derivatives, tertiary cyclobutyl alcohols are particularly important synthetic intermediates and structural components in biologically active molecules. This guide provides an in-depth overview of the core retrosynthetic strategies for accessing these valuable structures, complete with quantitative data and detailed experimental protocols for key transformations.

Core Retrosynthetic Strategies

The synthesis of tertiary cyclobutyl alcohols can be approached by disconnecting the target molecule in several key ways. The three primary strategies involve: (1) disconnection at the C-C bond adjacent to the alcohol, revealing a cyclobutanone (B123998) precursor; (2) disconnection of the cyclobutane ring itself via a [2+2] cycloaddition; and (3) disconnection leading to a ring-expansion precursor.

Strategy 1: Nucleophilic Addition to Cyclobutanones

The most direct and widely employed retrosynthetic approach involves the disconnection of the tertiary alcohol to a cyclobutanone and an organometallic nucleophile. This strategy leverages the electrophilicity of the carbonyl carbon.[4] The choice of the organometallic reagent, typically a Grignard (RMgX) or organolithium (RLi) species, is dictated by the desired substituent to be installed.[5][6]

This method is highly versatile for creating a diverse range of tertiary alcohols from a common cyclobutanone intermediate.[7] The reaction proceeds via nucleophilic addition to the carbonyl, forming a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol.[5]

Table 1: Synthesis of Tertiary Alcohols via Nucleophilic Addition to Ketones

| Entry | Ketone | Organometallic Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Cyclobutanone | Phenylmagnesium bromide | 1. Diethyl ether, 0 °C to rt2. aq. NH₄Cl | 1-Phenylcyclobutanol | High | [5][6] |

| 2 | Cyclobutanone | n-Butyllithium | 1. THF, -78 °C2. aq. H₂SO₄ | 1-Butylcyclobutanol | High |

| 3 | 3-Methylcyclobutanone | Ethylmagnesium bromide | 1. Diethyl ether, rt2. aq. NH₄Cl | 1-Ethyl-3-methylcyclobutanol | Good | |

Experimental Protocol: General Procedure for Grignard Addition to Cyclobutanone

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings (1.2 equivalents). Anhydrous diethyl ether is added to cover the magnesium.

-

Grignard Formation: A solution of the corresponding alkyl or aryl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated if necessary (e.g., with a crystal of iodine or gentle heating). The mixture is stirred until the magnesium is consumed.

-

Addition Reaction: The Grignard solution is cooled to 0 °C in an ice bath. A solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours.

-

Workup: The reaction mixture is cooled again to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude tertiary cyclobutyl alcohol is then purified by flash column chromatography or distillation.

Strategy 2: [2+2] Cycloaddition

A notable related photochemical reaction is the Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane (B1205548).[11][12][13] The resulting oxetane can then be rearranged or opened to provide access to functionalized cyclobutane derivatives or their precursors.

Table 2: Synthesis of Cyclobutanes via [2+2] Cycloaddition

| Entry | Alkene 1 | Alkene 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Arenesulfonyl allene (B1206475) | Benzyl (B1604629) vinyl ether | 15 kbar, 50 °C, 19 h | Substituted methylene (B1212753) cyclobutane | 83% | [1] |

| 2 | Phenyl 2,3-butadienoate | 1-Octene | Sc(OTf)₃ (10 mol%), CH₂Cl₂, rt, 24 h | Substituted cyclobutane | 95% | [8] |

| 3 | Dichloroketene (from trichloroacetyl chloride) | Cyclopentene | Zn-Cu couple, Diethyl ether, reflux | Dichlorobicyclo[3.2.0]heptan-6-one | Good | [8][9] |

| 4 | Benzaldehyde | 2-Methyl-2-butene | UV light (photochemical) | 2,2,3-Trimethyl-4-phenyloxetane | Mixture of isomers |[11][12] |

Experimental Protocol: Hyperbaric [2+2] Cycloaddition [1]

-

Reactant Preparation: A solution of the arenesulfonyl allene (1.0 equivalent) and benzyl vinyl ether (3.0 equivalents) is prepared in a 2:1 mixture of diethyl ether and dichloromethane (B109758) (Et₂O/CH₂Cl₂).

-

High-Pressure Reaction: The reaction mixture is transferred to a high-pressure reactor. The pressure is increased to 15 kbar, and the temperature is raised to 50 °C.

-

Reaction Monitoring: The reaction is maintained under these conditions for 19 hours. Progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if the equipment allows.

-

Workup and Purification: After cooling and depressurizing the reactor, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired cyclobutane derivative.

Strategy 3: Ring Expansion Reactions

A more advanced, yet powerful, strategy for constructing the cyclobutane core involves the ring expansion of a cyclopropane (B1198618) derivative.[14][15] This approach is driven by the release of ring strain. One notable example is the stereoselective ring expansion of oxaspiropentanes, which can be induced by Grignard reagents. This reaction proceeds through the intermediacy of a cyclobutanone, which is then attacked in situ by a second equivalent of the Grignard reagent to afford the tertiary cyclobutyl alcohol.[16]

This method offers a high degree of stereocontrol, as the initial ring expansion to the cyclobutanone intermediate can be stereospecific. The subsequent nucleophilic attack on the carbonyl may also proceed with stereospecificity, particularly when the oxaspiropentane is derived from an aldehyde.[16]

Table 3: Synthesis of Tertiary Cyclobutanols via Ring Expansion

| Entry | Precursor | Reagent | Key Intermediate | Product Stereochemistry | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | (S)-2-Methyl-1-oxaspiro[2.2]pentane | Phenylmagnesium bromide | (R)-2-Methylcyclobutanone | Stereospecific attack | Good | [16] |

| 2 | 2,2-Dimethyl-1-oxaspiro[2.2]pentane | Methylmagnesium iodide | 2,2-Dimethylcyclobutanone | Non-stereospecific attack | Moderate |[16] |

Experimental Protocol: Ring Expansion of Oxaspiropentane with Grignard Reagent [16]

-

Preparation: A flame-dried round-bottom flask under an inert atmosphere is charged with a solution of the oxaspiropentane derivative (1.0 equivalent) in anhydrous diethyl ether.

-

Reaction: The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C). A solution of the Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 equivalents) in diethyl ether is added dropwise over 30 minutes.

-

Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-24 hours. The reaction is then carefully quenched by the addition of a saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction and Purification: The mixture is extracted three times with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄. After filtration and removal of the solvent in vacuo, the crude tertiary cyclobutyl alcohol is purified by flash chromatography.

Conclusion

The retrosynthetic analysis of tertiary cyclobutyl alcohols reveals several robust and versatile synthetic pathways. The nucleophilic addition of organometallic reagents to cyclobutanones remains the most direct and common approach. For cases where suitable cyclobutanone precursors are inaccessible, [2+2] cycloaddition reactions provide a powerful means to construct the carbocyclic core. Finally, stereocontrolled ring expansion reactions offer an elegant, albeit more complex, alternative for accessing chiral and highly substituted tertiary cyclobutyl alcohols. The choice of strategy ultimately depends on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired stereochemical outcome.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ketone - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of 1-Butylcyclobutanol

This technical guide provides an in-depth overview of the core physical properties of 1-Butylcyclobutanol, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data and methodologies for handling and characterizing this compound.

Core Physical Properties

This compound, with the chemical formula C₈H₁₆O, is a tertiary alcohol. Its molecular structure, consisting of a cyclobutanol (B46151) ring with a butyl substituent, significantly influences its physical characteristics.

Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 175 | °C | at 751 Torr[1] |

| Density | 0.8721 | g/cm³ | Not Specified[1] |

| Molecular Weight | 128.21 | g/mol |

Experimental Protocols

Accurate determination of physical properties is crucial for the successful application of a compound in research and development. The following sections detail the standard experimental methodologies for determining the boiling point and density of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for this determination is the capillary tube method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is then placed in a Thiele tube or an oil bath.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring its mass and volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Analytical balance

-

Water bath (for temperature control)

-

Thermometer

-

Sample of this compound

Procedure using a Pycnometer:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance.

-

The pycnometer is then filled with the this compound sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density, typically distilled water.

-

The mass of the reference substance is determined in the same manner.

-

The density of this compound is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water

Procedure using a Graduated Cylinder and Balance:

-

The mass of an empty, dry graduated cylinder is measured on an analytical balance.

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.

Structure-Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates the key structural features and their influence on the boiling point and density.

Caption: Structure-Property Relationship of this compound.

References

Spectroscopic Profile of 1-Butylcyclobutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Butylcyclobutanol (CAS No. 20434-34-8). The document details available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental spectra, predicted data and data from analogous compounds have been included to provide a comprehensive profile.

Table 1: ¹³C NMR Spectroscopic Data (Predicted)

| Atom Number | Chemical Shift (ppm) | Multiplicity |

| 1 | ~72-75 | Singlet (s) |

| 2, 5 | ~35-38 | Triplet (t) |

| 3, 4 | ~12-15 | Triplet (t) |

| 6 | ~40-43 | Triplet (t) |

| 7 | ~25-28 | Triplet (t) |

| 8 | ~22-25 | Triplet (t) |

| 9 | ~13-15 | Quartet (q) |

Note: Predicted values are based on standard chemical shift increments and analysis of similar structures. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Predicted and Analogous)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1260-1000 | Medium-Strong | C-O stretch (tertiary alcohol) |

Note: Data is based on characteristic vibrational frequencies for tertiary alcohols and cyclobutane (B1203170) derivatives.

Table 3: Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 113 | Low | [M-CH₃]⁺ |

| 99 | Low | [M-C₂H₅]⁺ |

| 85 | Moderate | [M-C₃H₇]⁺ |

| 71 | High | [M-C₄H₉]⁺ or [C₅H₁₁]⁺ |

| 58 | Very High | [C₃H₆O]⁺ |

| 43 | High | [C₃H₇]⁺ |

Note: Fragmentation patterns are based on publicly available data from NIST and PubChem, which indicate top peaks at m/z 58, 43, and 71.[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols for the analysis of alcohols and are adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is employed to simplify the spectrum.

-

Key parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 128 to 1024) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Neat Liquid: A single drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the infrared beam path.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Gas Chromatography (GC) is typically used for sample introduction. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 200-250°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass range of m/z 40-300 is typically scanned.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 1-Butylcyclobutanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-butylcyclobutanol, a tertiary alcohol of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment of its expected solubility in common organic solvents, based on fundamental chemical principles. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific needs.

Introduction to this compound

This compound (CAS No. 20434-34-8) is a tertiary alcohol with the molecular formula C₈H₁₆O[1][2]. Its structure consists of a cyclobutane (B1203170) ring with a hydroxyl group and a butyl group attached to the same carbon atom. This structure imparts both polar (hydroxyl group) and non-polar (butyl and cyclobutyl groups) characteristics, which govern its solubility behavior. Understanding its solubility is crucial for applications in synthesis, formulation, and purification processes.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the polar hydroxyl group allows for hydrogen bonding, suggesting good solubility in polar protic and polar aprotic solvents. The non-polar alkyl components suggest some solubility in non-polar solvents as well. A qualitative prediction of solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of protic solvents. |

| Polar Aprotic | Acetone, Diethyl Ether | High to Moderate | The polar nature of these solvents allows for dipole-dipole interactions with the hydroxyl group of this compound. |

| Dichloromethane, Chloroform | High to Moderate | These halogenated solvents can act as hydrogen bond acceptors and have dipoles that interact favorably with the polar part of the solute. | |

| Non-Polar | Toluene (B28343) | Moderate to Low | The aromatic ring of toluene can have weak interactions with the polar hydroxyl group, while the non-polar parts of both molecules are compatible. |

| Hexane | Low | As a non-polar aliphatic hydrocarbon, hexane's primary intermolecular forces are weak London dispersion forces, which do not interact favorably with the polar hydroxyl group. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a widely accepted approach for determining the solubility of a liquid solute in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks

-

Pipettes and syringes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. Continuous agitation is required.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the mixture to settle, permitting the undissolved solute to separate. If necessary, centrifuge the sample to facilitate phase separation.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe to avoid precipitation.

-

Accurately weigh the collected aliquot.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using GC-FID (or another validated method) to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Visualizing Experimental Logic and Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of solubility determination and a typical experimental workflow.

Caption: Logical Flow for Solubility Assessment.

Caption: Experimental Workflow for Quantitative Solubility.

Conclusion

References

The Cyclobutanol Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutanol (B46151) motif, a strained four-membered carbocycle bearing a hydroxyl group, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and organic synthesis. Its unique conformational constraints and inherent ring strain provide a powerful tool for the design of novel therapeutics and the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and history of cyclobutanol derivatives, detailing key synthetic methodologies from seminal, classical reactions to contemporary catalytic approaches. A comprehensive analysis of their burgeoning role in drug discovery is presented, with a particular focus on their anti-inflammatory and metabolic regulatory activities. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a vital resource for researchers in the field.

A Historical Perspective: The Unveiling of the Cyclobutanol Ring

The journey into the chemistry of cyclobutanol and its derivatives is intrinsically linked to the broader exploration of cyclobutane (B1203170) chemistry, a field initially fraught with challenges due to the inherent strain of the four-membered ring. Early pioneers in the late 19th and early 20th centuries laid the groundwork for our understanding of these unique structures.

One of the earliest significant contributions came from the Russian chemist Nikolai Demyanov . In 1903, he reported a peculiar ring expansion reaction when treating aminomethylcycloalkanes with nitrous acid, a process that would later be known as the Demjanov rearrangement . This reaction provided an entry point to larger ring systems, but also, in the case of cyclobutylmethylamine, yielded cyclobutanol, marking a key moment in the accessibility of this compound.[1]

Another pivotal figure was Richard Willstätter , a German chemist who, in 1907, accomplished the first synthesis of cyclobutane itself by hydrogenating cyclobutene.[2] His work opened the door to more systematic investigations of cyclobutane derivatives.

The Tiffeneau-Demjanov rearrangement , an extension of Demyanov's work by Marc Tiffeneau, further expanded the synthetic utility of these reactions, providing a method for the ring expansion of 1-aminomethyl-cycloalkanols to yield cycloketones, which could then be reduced to the corresponding cyclobutanols.[3][4] This reaction proved to be a more reliable method for achieving ring expansion.[3]

In the mid-20th century, the development of photochemical methods provided new avenues for the synthesis of the cyclobutane ring. The Norrish-Yang reaction , a photochemical cyclization of ketones bearing a γ-hydrogen, offered a direct route to cyclobutanol derivatives.[5][6] This intramolecular hydrogen abstraction followed by radical recombination proved to be a powerful tool for constructing the strained four-membered ring.

These foundational discoveries, from rearrangement reactions to photochemical cyclizations, were instrumental in transforming cyclobutanol from a chemical curiosity into a versatile building block for organic synthesis and, eventually, a privileged scaffold in drug discovery.

Synthetic Methodologies: A Toolkit for Building the Cyclobutanol Core

The synthesis of cyclobutanol and its derivatives has evolved significantly from the early, often low-yielding methods. Modern organic chemistry offers a diverse array of strategies to construct this valuable motif, ranging from classical rearrangements to sophisticated catalytic cycloadditions.

Rearrangement Reactions

The Demjanov rearrangement remains a classical, albeit sometimes low-yielding, method for the synthesis of cyclobutanol from cyclobutylmethylamine.[1] The reaction proceeds through the diazotization of the primary amine with nitrous acid, followed by a ring expansion or substitution to yield the alcohol.

A more synthetically useful variant is the Tiffeneau-Demjanov rearrangement , which involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to furnish a ring-expanded ketone.[3][4] This ketone can then be readily reduced to the corresponding cyclobutanol.

Experimental Protocol: Acid-Catalyzed Rearrangement of Cyclopropylcarbinol to Cyclobutanol [7]

This procedure provides a straightforward method for the preparation of cyclobutanol from the readily available cyclopropylcarbinol.

-

Materials:

-

Cyclopropylcarbinol (0.80 mol)

-

Concentrated hydrochloric acid (0.68 mol)

-

Water (600 mL)

-

Sodium hydroxide (B78521) pellets

-

Sodium bicarbonate

-

Sodium chloride

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A 1-L, three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar is charged with 600 mL of water, 57.5 mL (ca. 0.68 mol) of concentrated hydrochloric acid, and 57.7 g (0.80 mol) of cyclopropylcarbinol.

-

The reaction mixture is stirred and refluxed for 3 hours. Cyclobutanol, being only partially soluble in water, will separate as the reaction proceeds.

-

The reaction mixture is allowed to cool to room temperature and then immersed in an ice bath.

-

To the cold, stirred mixture, 24 g (0.6 mol) of sodium hydroxide pellets are added, followed by 6.7 g (0.08 mol) of sodium bicarbonate to complete the neutralization.

-

The mixture is saturated with sodium chloride and extracted for 30 hours with diethyl ether using a liquid-liquid continuous extraction apparatus.

-

The ethereal extract is dried over anhydrous sodium sulfate, and the drying agent is removed by filtration.

-

The bulk of the solvent is distilled from the filtrate.

-

The crude product is carefully distilled through a spinning band column to give cyclobutanol (bp 122–124°C). The purity of the product can be assessed by gas chromatography.

-

Photochemical Reactions

The Norrish-Yang reaction is a powerful photochemical method for the synthesis of cyclobutanols.[5][6] It involves the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group, leading to the formation of a 1,4-diradical which then cyclizes to form the cyclobutanol ring.

Reaction Mechanism: The Norrish-Yang Cyclization

References

- 1. researchgate.net [researchgate.net]

- 2. Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 3. researchgate.net [researchgate.net]

- 4. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Stereochemistry of 1-Butylcyclobutanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butylcyclobutanol, a tertiary alcohol, possesses a chiral center at the carbon atom bearing the hydroxyl group (C1). This inherent chirality gives rise to two enantiomers, (R)-1-butylcyclobutanol and (S)-1-butylcyclobutanol. The distinct three-dimensional arrangement of these stereoisomers can lead to differential interactions with other chiral molecules, a critical consideration in the fields of pharmacology and materials science. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, stereoisomers, and methods for chiral resolution and analysis. While specific quantitative data for the enantiomers of this compound are not extensively available in the public domain, this guide furnishes detailed experimental protocols for the synthesis of the racemic mixture and general methodologies for the separation and characterization of chiral alcohols, which are directly applicable to this compound.

Introduction

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a fundamental concept in chemistry with profound implications in various scientific disciplines. In drug development, for instance, the enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This compound, with its chiral tertiary alcohol moiety, serves as a valuable model for understanding the principles of stereoisomerism and the techniques used to isolate and characterize enantiomers. This guide is intended to be a technical resource for researchers and professionals, offering both theoretical background and practical methodologies.

Synthesis of Racemic this compound

The most common and straightforward method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a butylmagnesium halide to cyclobutanone (B123998).[1][2][3] This reaction typically yields a racemic mixture of the (R)- and (S)-enantiomers.

Reaction Scheme

Caption: Synthesis of Racemic this compound via Grignard Reaction.

Experimental Protocol: Grignard Synthesis of this compound[1][4]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Cyclobutanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is typically initiated by gentle warming. Once the reaction starts, the remaining 1-bromobutane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).

-

Reaction with Cyclobutanone: The flask is cooled in an ice bath, and a solution of cyclobutanone in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Stereoisomers of this compound

This compound possesses one stereocenter at the C1 position, the carbon atom bonded to the hydroxyl group and the butyl group. This results in the existence of a pair of enantiomers:

-

(R)-1-Butylcyclobutanol

-

(S)-1-Butylcyclobutanol

These enantiomers are non-superimposable mirror images of each other and, in an achiral environment, have identical physical properties such as boiling point, density, and refractive index. However, they rotate plane-polarized light in equal but opposite directions.

Chiral Resolution of this compound

The separation of the racemic mixture of this compound into its individual enantiomers is known as chiral resolution. Several methods can be employed for the resolution of chiral alcohols.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers.[4][5][6] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

General Experimental Protocol for Chiral HPLC of a Tertiary Alcohol: [7][8]

-

Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact composition is optimized to achieve baseline separation.

-

Sample Preparation: The racemic this compound is dissolved in the mobile phase.

-

Analysis: The sample is injected onto the column, and the chromatogram is recorded. The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the areas of the two peaks.

Derivatization to Diastereomers

Another common method for chiral resolution involves the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent.[5] These diastereomers have different physical properties and can be separated by conventional techniques like fractional crystallization or achiral chromatography.

Caption: General Workflow for Chiral Resolution by Derivatization.

General Experimental Protocol for Derivatization:

-

Esterification: The racemic this compound is reacted with an enantiomerically pure chiral carboxylic acid (e.g., (R)- or (S)-Mosher's acid) or its acid chloride in the presence of a coupling agent or a base to form a mixture of diastereomeric esters.

-

Separation: The diastereomeric esters are separated by column chromatography on silica (B1680970) gel.

-

Hydrolysis: The separated diastereomeric esters are then hydrolyzed (e.g., using LiAlH4 or aqueous base) to yield the corresponding enantiomerically pure (R)- and (S)-1-butylcyclobutanol.

Stereochemical Analysis

Once the enantiomers are separated, their stereochemical purity and absolute configuration must be determined.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method for determining the enantiomeric excess of volatile compounds like alcohols.[9][10][11] Similar to chiral HPLC, it employs a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.

General Experimental Protocol for Chiral GC: [9]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

-

Carrier Gas: Typically hydrogen or helium.

-

Temperature Program: The oven temperature is programmed to achieve optimal separation of the enantiomers.

-

Sample Preparation: A dilute solution of the this compound enantiomer or the racemic mixture in a suitable solvent is prepared.

-

Analysis: The sample is injected into the GC, and the retention times of the enantiomers are recorded. The enantiomeric excess is calculated from the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine the enantiomeric excess of a chiral compound by using a chiral solvating agent (CSA).[12][13][14][15][16] The CSA forms transient diastereomeric complexes with the enantiomers, which leads to different chemical shifts for corresponding protons in the NMR spectrum.

General Experimental Protocol for NMR with a CSA: [12]

-

A solution of the enantiomerically enriched or racemic this compound is prepared in a suitable deuterated solvent (e.g., CDCl3).

-

An enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR tube.

-